![molecular formula C9H6ClF3O B3390296 2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one CAS No. 95727-89-2](/img/structure/B3390296.png)
2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one
Descripción general
Descripción
2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one, commonly known as CTFE, is a halogenated organic compound used in a wide range of scientific applications. CTFE is a colorless liquid with a boiling point of 107.4°C and a molecular weight of 221.52 g/mol. It is synthesized by the reaction of 1-chloro-2-(trifluoromethyl)benzene and ethyl iodide in the presence of a base such as sodium carbonate. CTFE is an important reagent used in organic synthesis and has found numerous applications in scientific research.
Aplicaciones Científicas De Investigación
CTFE is used in a wide range of scientific research applications. It is a useful reagent for organic synthesis, as it is stable at room temperature and can be easily handled. CTFE is also used as a solvent in analytical chemistry, as it is non-polar and has a low boiling point. Additionally, CTFE is used in the manufacture of pharmaceuticals, as it is an effective solvent for many compounds.
Mecanismo De Acción
CTFE is a halogenated organic compound, meaning it contains a halogen atom, in this case chlorine, bonded to a carbon atom. This allows CTFE to form strong hydrogen bonds with other molecules, which makes it an effective solvent for many compounds. Additionally, CTFE has a low boiling point, making it useful for analytical chemistry applications.
Biochemical and Physiological Effects
CTFE has been found to have no adverse effects on human health when used in laboratory experiments. It is considered to be non-toxic and non-irritating, and is not known to have any significant biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CTFE has a number of advantages for use in laboratory experiments. It is a stable compound at room temperature and can be easily handled. Additionally, it has a low boiling point, making it useful for analytical chemistry applications. However, CTFE is a halogenated compound, meaning it contains a halogen atom, in this case chlorine, which can be hazardous if not handled properly.
Direcciones Futuras
CTFE has numerous potential applications in scientific research. It could be used as a solvent for organic synthesis, as it is stable at room temperature and can be easily handled. Additionally, CTFE could be used in the manufacture of pharmaceuticals, as it is an effective solvent for many compounds. Furthermore, CTFE could be used as a reagent in analytical chemistry, as it is non-polar and has a low boiling point. Finally, CTFE could be used in the synthesis of new compounds, as it is a halogenated compound, meaning it contains a halogen atom, in this case chlorine, which can be used to form strong hydrogen bonds with other molecules.
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-1-[4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXNXBARORLRRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



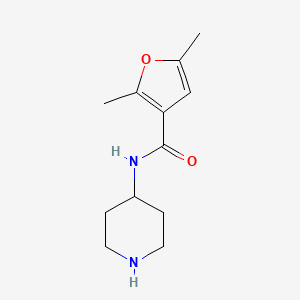
![3-Cyclopropyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3390227.png)
![2-[(4-Acetamidophenyl)sulfanyl]propanoic acid](/img/structure/B3390232.png)
![(E)-3-[1-benzyl-3-(3,4-dimethylphenyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B3390252.png)
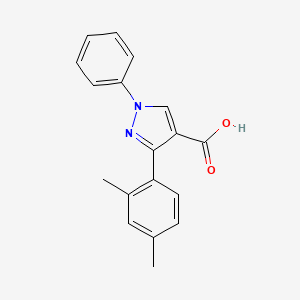
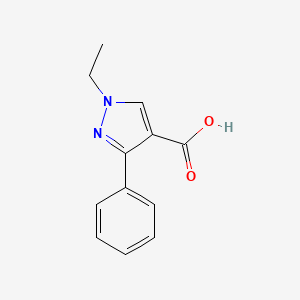
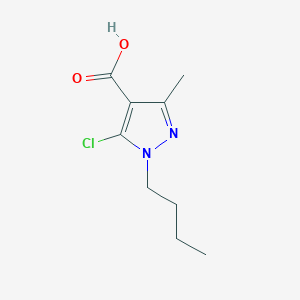
![3-{5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B3390279.png)

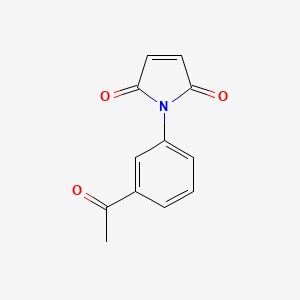
![tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3390308.png)
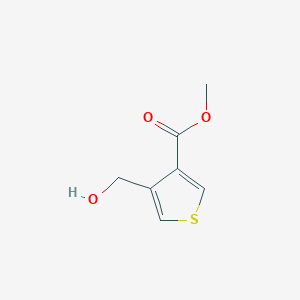

![Benzenemethanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3390320.png)